molecular formula C13H10ClNO2 B1361127 2-Chloro-N-(4-hydroxyphenyl)benzamide CAS No. 35607-02-4

2-Chloro-N-(4-hydroxyphenyl)benzamide

Cat. No. B1361127
CAS RN: 35607-02-4
M. Wt: 247.67 g/mol
InChI Key: OLWMCHGHFRPBTM-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-hydroxyphenyl)benzamide is a chemical compound with the CAS Number 35607-02-4 . It is an almost white crystalline powder that can be dissolved in solvents such as benzene and toluene .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N-(4-hydroxyphenyl)benzamide is represented by the InChI code 1S/C13H10ClNO2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17) . The molecular weight of the compound is 247.68 .


Physical And Chemical Properties Analysis

2-Chloro-N-(4-hydroxyphenyl)benzamide is an almost white crystalline powder . It has a molecular weight of 247.68 and can be dissolved in solvents such as benzene and toluene .

Scientific Research Applications

Chemoselective Synthesis

  • 2-Chloro-N-(4-hydroxyphenyl)benzamide is utilized in chemoselective synthesis. For example, its derivatives, N-(2-hydroxyphenyl)benzamides, are produced via benzoylisothiocyanates and are of biological interest. These compounds are explored for their potential in various biological applications, supported by their chemical and spectral data (Singh, Lakhan, & Singh, 2017).

Insecticidal Properties

  • Derivatives of 2-Chloro-N-(4-hydroxyphenyl)benzamide have shown promising activity against mosquitoes. Compounds like SIR-8514 and SIR-6874, which are closely related, are effective in controlling mosquito development, indicating their potential use in insect control (Schaefer, Miura, Wilder, & Mulligan, 1978).

Molecular Structure Studies

  • The molecular structures of various derivatives, such as 5-chloro-2-hydroxy-benzamide, are analyzed to understand their intramolecular and intermolecular hydrogen bonds. These studies are crucial in the field of crystallography and molecular design (Kawski, Kochel, Perevozkina, & Filarowski, 2006).

Analysis of Intermolecular Interactions

  • The analysis of crystal structures of halogen-substituted benzanilides, including derivatives of 2-Chloro-N-(4-hydroxyphenyl)benzamide, helps in understanding weak interactions involving halogens. This research is significant in the field of crystal engineering and pharmaceutical design (Chopra & Row, 2005).

Biological Activity Spectrum

  • A series of derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and antifungal properties. This research contributes to the development of new pharmaceutical agents (Imramovský et al., 2011).

Synthesis and Pharmacological Activities

  • The synthesis of N-(3-hydroxyphenyl) benzamide derivatives, and their pharmacological activities against enzymes like acetylcholinesterase, are studied. Such research is crucial in developing new therapeutic agents (Abbasi et al., 2014).

Safety And Hazards

The safety information for 2-Chloro-N-(4-hydroxyphenyl)benzamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-chloro-N-(4-hydroxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWMCHGHFRPBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343113
Record name 2-Chloro-N-(4-hydroxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-hydroxyphenyl)benzamide

CAS RN

35607-02-4
Record name 2-Chloro-N-(4-hydroxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of p-aminophenol linked to the Wang's resin from Step A (1 eq) in dichloromethane was treated with triethylamine (2 ml/mmol) and 2-chloro-benzoyl chloride (10 eq). The mixture reaction was stirred for 1 hour and then the resin was filtered, washed with MeOH/CH2Cl2 several times and dried. The resin was then treated with TEA 95% H2O 5% and stirred at room temperature for 30 minutes. Filtered and washed with dichloromethane/methanol and concentrated to dryness to afford the title compound.
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Synthesis routes and methods II

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